molecular formula C11H21NO2S B13474875 tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate

tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate

Cat. No.: B13474875
M. Wt: 231.36 g/mol
InChI Key: NERJSVIYENUNCT-VIFPVBQESA-N
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Description

tert-Butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate: is an organic compound that features a piperidine ring substituted with a tert-butyl ester group and a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Sulfanylmethyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a sulfanylmethyl group. This can be achieved using reagents such as thiols or disulfides under suitable conditions.

    Esterification: The final step involves the introduction of the tert-butyl ester group. This can be done using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ester group or to modify the sulfanylmethyl group. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: The piperidine ring can undergo substitution reactions, where the sulfanylmethyl group or other substituents are replaced by different functional groups. Reagents such as alkyl halides or acyl chlorides can be used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced piperidine derivatives.

    Substitution: Piperidine derivatives with new functional groups.

Scientific Research Applications

Chemistry: tert-Butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its piperidine ring is a common motif in many natural products and pharmaceuticals.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features can be exploited to create molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylmethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct reactivity and potential applications. The combination of the piperidine ring, tert-butyl ester group, and sulfanylmethyl group makes this compound versatile for various chemical transformations and applications.

Properties

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-7-5-4-6-9(12)8-15/h9,15H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

NERJSVIYENUNCT-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1CS

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CS

Origin of Product

United States

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